(R)-lamivudine sulfoxide

概要

説明

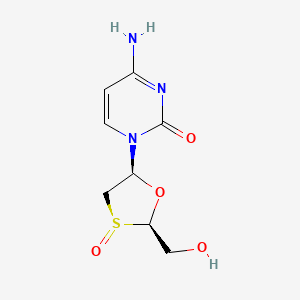

®-lamivudine sulfoxide is a chiral sulfoxide derivative of lamivudine, an antiviral medication used to treat HIV and hepatitis B infections. The compound features a sulfinyl functional group attached to two carbon atoms, which imparts unique chemical properties and biological activities. The ®-enantiomer of lamivudine sulfoxide is of particular interest due to its specific stereochemistry, which can influence its interactions with biological targets.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-lamivudine sulfoxide typically involves the asymmetric oxidation of lamivudine. One common method employs chiral oxidizing agents or catalysts to achieve enantioselective oxidation. For example, the use of chiral sulfoxide reductases has been reported to prepare chiral sulfoxides through kinetic resolution . Another approach involves the use of oxidizing agents such as Oxone® in the presence of potassium thioacetate, which selectively oxidizes sulfides to sulfoxides under mild conditions .

Industrial Production Methods

Industrial production of ®-lamivudine sulfoxide may involve large-scale asymmetric oxidation processes using biocatalysts or chemical catalysts. The choice of method depends on factors such as cost, efficiency, and environmental impact. Biocatalytic methods are often preferred due to their high enantioselectivity and mild reaction conditions .

化学反応の分析

Types of Reactions

®-lamivudine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation of ®-lamivudine sulfoxide can produce the corresponding sulfone.

Reduction: Reduction of ®-lamivudine sulfoxide can yield the parent sulfide.

Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or Oxone® are commonly used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols or amines can react with the sulfinyl group under appropriate conditions.

Major Products

Oxidation: Produces the corresponding sulfone.

Reduction: Produces the parent sulfide.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Introduction to (R)-Lamivudine Sulfoxide

This compound is a significant metabolite of lamivudine, a nucleoside reverse transcriptase inhibitor primarily used in the treatment of Human Immunodeficiency Virus Type 1 and hepatitis B infections. While it is not an active antiviral agent itself, it plays a critical role in the pharmacokinetics and pharmacodynamics of lamivudine, influencing its therapeutic efficacy and safety profile.

Pharmacological Studies

This compound is extensively studied for its role in understanding the pharmacokinetics of lamivudine. Its formation and metabolic pathways provide insights into optimizing dosing regimens and enhancing therapeutic outcomes against viral infections.

Quality Control in Pharmaceutical Development

Due to its status as an impurity in lamivudine formulations, this compound serves as a reference standard in analytical chemistry. It is crucial for quality control and assay validation to ensure the purity and safety of lamivudine-based medications.

Antiviral Mechanism Insights

Research indicates that this compound can inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA. This mechanism leads to DNA chain termination, which is vital for controlling HIV and hepatitis B infections.

Comparative Studies with Other Nucleoside Analogues

This compound shares structural similarities with other nucleoside analogs, allowing researchers to compare its efficacy and safety profiles with those of other antiviral agents. Such studies are essential for developing new therapies and improving existing ones.

Table: Summary of Key Research Findings on this compound

Notable Research Insights

- Pharmacodynamics : Studies have shown that this compound retains some biological activity related to inhibiting reverse transcriptase, although it does not function as an active antiviral agent on its own.

- Analytical Methods : Recent advancements focus on developing sensitive analytical methods to detect this compound in drug products, ensuring compliance with safety standards.

作用機序

The mechanism of action of ®-lamivudine sulfoxide involves its interaction with specific molecular targets, such as viral enzymes. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt viral replication and reduce viral load in infected cells .

類似化合物との比較

Similar Compounds

Lamivudine: The parent compound, used as an antiviral medication.

Sulfones: Oxidized derivatives of sulfoxides with similar chemical properties.

Sulfoximines: Chiral sulfur compounds with a similar structure but different functional groups.

Uniqueness

®-lamivudine sulfoxide is unique due to its specific stereochemistry and the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its enantioselective synthesis and potential therapeutic applications make it a valuable compound in medicinal chemistry .

生物活性

(R)-lamivudine sulfoxide, a chiral sulfoxide derivative of lamivudine, has garnered attention in pharmacological research primarily due to its role as a metabolite of lamivudine, an established antiviral agent used in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is formed through the metabolic oxidation of lamivudine. This process involves sulfotransferases that convert lamivudine into its trans-sulfoxide form, representing approximately 5% of the drug recovered in urine.

- Role as a Metabolite : While this compound itself is not considered an active antiviral agent, it retains some biological activity by inhibiting reverse transcriptase, a crucial enzyme in viral replication.

This compound's biological activity is primarily linked to its ability to interfere with viral DNA synthesis. The mechanism can be summarized as follows:

- Inhibition of Reverse Transcriptase : Similar to lamivudine, this compound competes with natural nucleotides for incorporation into viral DNA. This competition leads to chain termination during DNA synthesis due to the absence of a necessary hydroxyl group in the sulfoxide form.

- Biochemical Pathways Affected : The primary pathway affected is the viral DNA synthesis pathway, crucial for both HIV and HBV replication.

Pharmacokinetics

The pharmacokinetics of this compound are expected to mirror those of lamivudine, with peak plasma concentrations typically reached within 1-4 hours post-administration. The gradual decline in plasma levels thereafter indicates a similar metabolic profile.

Antiviral Efficacy

- HIV Treatment : In studies involving multidrug-resistant HIV-1 infections, lamivudine has shown partial suppression of viral replication despite the presence of resistance mutations such as M184V . This suggests that its metabolite may also play a role in therapeutic strategies against resistant strains.

- Potential Anti-COVID-19 Activity : Recent research has suggested that lamivudine may bind to and inhibit the SARS-CoV-2 RdRp RNA polymerase, indicating potential for repurposing in COVID-19 treatment .

In Vivo Studies

A notable study evaluated the efficacy of lamivudine against Ebola Virus Disease (EVD) in guinea pigs. While lamivudine showed no survival benefit in this model, it highlighted the importance of further investigating its antiviral properties across different pathogens .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Lamivudine | Inhibits reverse transcriptase | HIV and HBV treatment |

| This compound | Metabolite with potential antiviral effects | Research and pharmacokinetic studies |

| Zidovudine | Inhibits reverse transcriptase | HIV treatment |

特性

IUPAC Name |

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-AJHSIVBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160552-54-5 | |

| Record name | Lamivudine sulfoxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE SULFOXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。